molecular formula C21H16Br2N2O5S B11675305 (2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B11675305
M. Wt: 568.2 g/mol
InChI Key: FQBFSJRMDLWGPX-VGOFMYFVSA-N
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Description

2-(2,6-DIBROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes bromine atoms, a phenyl group, and a diazinane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2,6-DIBROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves multiple steps, including bromination, diazinane formation, and phenoxyacetic acid attachment. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(2,6-DIBROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its bromine atoms and phenyl group allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(2,6-DIBROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its combination of bromine atoms, phenyl group, and diazinane ring, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C21H16Br2N2O5S

Molecular Weight

568.2 g/mol

IUPAC Name

2-[2,6-dibromo-4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H16Br2N2O5S/c1-2-11-3-5-13(6-4-11)25-20(29)14(19(28)24-21(25)31)7-12-8-15(22)18(16(23)9-12)30-10-17(26)27/h3-9H,2,10H2,1H3,(H,26,27)(H,24,28,31)/b14-7+

InChI Key

FQBFSJRMDLWGPX-VGOFMYFVSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=S

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=S

Origin of Product

United States

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